5-Methoxy-4-(trimethylsilyl)nicotinonitrile
Overview
Description
5-Methoxy-4-(trimethylsilyl)nicotinonitrile is a chemical compound with the empirical formula C10H14N2OSi . Its molecular weight is 206.32 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile is COc1cncc(C#N)c1Si©C . The InChI is 1S/C10H14N2OSi/c1-13-9-7-12-6-8(5-11)10(9)14(2,3)4/h6-7H,1-4H3 .Physical And Chemical Properties Analysis
5-Methoxy-4-(trimethylsilyl)nicotinonitrile is a solid substance . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Molecular Structure Analysis
The molecule of the title nicotinonitrile derivative, which shares some structural similarities with 5-Methoxy-4-(trimethylsilyl)nicotinonitrile, is non-planar. This molecular characteristic has implications in molecular interactions and bonding. For instance, in the case of a specific nicotinonitrile derivative, weak intramolecular C—H⋯N interactions generate S(5) ring motifs and the molecules are linked by weak intermolecular interactions into a supramolecular three-dimensional network (Chantrapromma et al., 2009).
Photovoltaic Applications
5-Methoxy-4-(trimethylsilyl)nicotinonitrile derivatives are investigated in the field of photovoltaics. A study on a similar nicotinonitrile derivative used as a co-sensitizer dye in dye-sensitized solar cells (DSSCs) showed significantly improved efficiency, suggesting potential applications for 5-Methoxy derivatives in enhancing solar cell performance (Hemavathi et al., 2019).
Antiprotozoal Activity
Some nicotinonitrile derivatives, related to 5-Methoxy-4-(trimethylsilyl)nicotinonitrile, have been synthesized and shown to exhibit significant antiprotozoal activity. This suggests the potential of 5-Methoxy derivatives in the development of new treatments for protozoal infections (Ismail et al., 2003).
Luminescent Materials
Nicotinonitrile derivatives, including those similar to 5-Methoxy-4-(trimethylsilyl)nicotinonitrile, are being explored for their luminescent properties. This could lead to applications in light-emitting materials, with potential uses in various electronic and photonic devices (Ahipa et al., 2014).
Antimicrobial Activity
Research has been conducted on nicotinonitrile derivatives for their antimicrobial properties, indicating the possibility of 5-Methoxy derivatives being used in developing new antimicrobial agents (Guna et al., 2015).
Corrosion Inhibition
Nicotinonitrile derivatives have been investigated as corrosion inhibitors. This suggests that 5-Methoxy-4-(trimethylsilyl)nicotinonitrile could be useful in protecting materials against corrosion, particularly in acidic environments (Fouda et al., 2019).
Peptide Synthesis
Compounds with trimethylsilyl groups have been used in peptide synthesis, indicating potential uses of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile in this area (Fujii et al., 1987).
Safety and Hazards
The product is sold “as-is” without any representation or warranty whatsoever with respect to the product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . More detailed safety and hazard information are not available in the sources I found.
properties
IUPAC Name |
5-methoxy-4-trimethylsilylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OSi/c1-13-9-7-12-6-8(5-11)10(9)14(2,3)4/h6-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNLVKRBBKJZFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)C#N)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223513 | |
Record name | 5-Methoxy-4-(trimethylsilyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501223513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1138444-11-7 | |
Record name | 5-Methoxy-4-(trimethylsilyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-4-(trimethylsilyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501223513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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